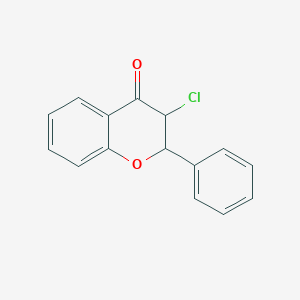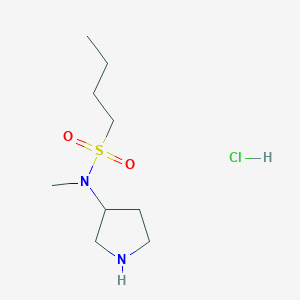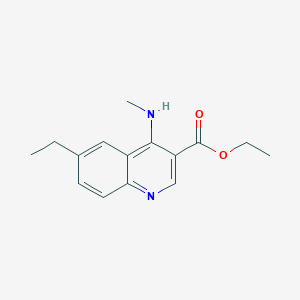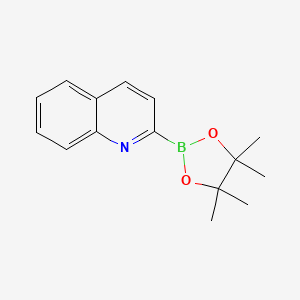
6-(3-nitrophenyl)-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Nitrophenyl)-9H-purin-2-amine is a heterocyclic compound that belongs to the purine family. This compound features a purine core substituted with a 3-nitrophenyl group at the 6-position. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-9H-purin-2-amine typically involves the following steps:
Nitration of Phenyl Group: The starting material, phenylamine, undergoes nitration to introduce a nitro group at the meta position, forming 3-nitrophenylamine.
Formation of Purine Core: The 3-nitrophenylamine is then subjected to a series of cyclization reactions to form the purine core. This involves the use of formamide and other reagents under controlled conditions.
Final Substitution: The final step involves the substitution of the amino group at the 2-position of the purine ring, resulting in the formation of 6-(3-Nitrophenyl)-9H-purin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Nitrophenyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group at the 2-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Purines: Substitution reactions yield various substituted purine derivatives.
Applications De Recherche Scientifique
6-(3-Nitrophenyl)-9H-purin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Nitrophenyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The nitro group and purine core allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Nitrophenyl)-9H-purin-2-amine: Unique due to the presence of the nitro group at the 3-position.
6-(4-Nitrophenyl)-9H-purin-2-amine: Similar structure but with the nitro group at the 4-position.
6-(2-Nitrophenyl)-9H-purin-2-amine: Nitro group at the 2-position.
Uniqueness
6-(3-Nitrophenyl)-9H-purin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
918537-01-6 |
|---|---|
Formule moléculaire |
C11H8N6O2 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
6-(3-nitrophenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8N6O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
Clé InChI |
BEQKTHNKWXDVND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)N)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)



![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)






![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)

